molecular formula C28H25N3O6S B2992237 Ethyl 4-(2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate CAS No. 443351-00-6

Ethyl 4-(2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate

Cat. No.: B2992237
CAS No.: 443351-00-6
M. Wt: 531.58
InChI Key: ZJJCTOATDUFFDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex heterocyclic scaffold combining a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a 4-oxo-3,4-dihydroquinazoline core, and an ethyl benzoate ester group. The thioacetamido linker bridges the quinazolinone and benzoate subunits, contributing to its structural uniqueness. Its molecular formula is C₃₀H₂₅N₃O₆S, with a molecular weight of 555.6 g/mol (estimated).

Properties

IUPAC Name

ethyl 4-[[2-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O6S/c1-2-35-27(34)18-11-13-19(14-12-18)29-25(32)17-38-28-30-22-8-4-3-7-21(22)26(33)31(28)15-20-16-36-23-9-5-6-10-24(23)37-20/h3-14,20H,2,15-17H2,1H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJCTOATDUFFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4COC5=CC=CC=C5O4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on available literature, including synthesis methods, biological evaluations, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The compound features a unique structure that combines elements of benzo[d]dioxin and quinazoline derivatives. Its molecular formula is C18H18N4O3SC_{18}H_{18}N_4O_3S, with a molecular weight of approximately 402.49 g/mol. The presence of various functional groups contributes to its biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the benzo[d]dioxin core followed by the introduction of the quinazoline moiety.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The DPPH assay has been used to evaluate these activities, with IC50 values indicating the concentration required to inhibit 50% of the DPPH radical. For example, related flavonoid acetamides have shown IC50 values ranging from 31.52 to 198.41 µM . The antioxidant capacity is crucial as it contributes to the overall therapeutic potential of such compounds.

Anticancer Activity

A notable aspect of this compound is its potential anticancer activity. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines through various mechanisms, including oxidative stress induction and modulation of cell signaling pathways .

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes involved in disease pathways. For instance, derivatives based on quinazoline structures have been reported to inhibit certain kinases and receptors that are pivotal in cancer progression and other diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications in the functional groups can significantly affect its potency and selectivity against target enzymes or receptors. For example:

Functional Group Effect on Activity
Hydroxyl GroupsEnhance antioxidant properties
Methylene GroupsImprove bioavailability
Thioether LinkagesPotentially increase enzyme inhibition

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Anticancer Activity : A study reported that derivatives with similar structures showed significant cytotoxicity against HepG2 liver cancer cells using the MTT assay .
  • Antioxidant Evaluation : Compounds were tested for their ability to scavenge free radicals, demonstrating strong antioxidant capabilities which are critical for their therapeutic efficacy in oxidative stress-related diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Quinazolinone or Benzo-Fused Cores

Key Compounds:

Ethyl 4-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate (CAS: 932457-66-4): Molecular Formula: C₂₅H₂₀ClN₃O₄ Structural Differences: Replaces the 2,3-dihydrobenzo[b][1,4]dioxin group with a chloro-phenyl substituent on the quinazolinone. Implications: The absence of the dioxane ring reduces steric bulk but may diminish interactions with hydrophobic binding pockets .

Ethyl 4-(2-(3-oxo-1-(2-(p-tolyloxy)acetyl)-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)benzoate (CAS: 1219347-89-3): Molecular Formula: C₂₈H₂₅N₃O₆ Structural Differences: Substitutes the quinazolinone with a tetrahydroquinoxaline core and introduces a p-tolyloxyacetyl group.

Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate derivatives (e.g., I-6230, I-6232): Structural Differences: Replaces the thioacetamido linker with phenethylamino groups and incorporates pyridazine rings. Implications: The pyridazine moiety introduces hydrogen-bonding capabilities, which could enhance target affinity .

Functional Group Modifications

Thioether vs. Ether/Oxygen Linkers:
  • Target Compound : Uses a thioacetamido (‑S‑CH₂‑CO‑NH‑) linker.
  • Analogues : Compounds like ethyl 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate () utilize oxygen-based linkers (‑O‑CH₂‑CO‑O‑).
  • Impact : The thioether group in the target compound may improve metabolic stability compared to ethers, as sulfur is less prone to oxidative degradation .

Computational Similarity Analysis

Using Tanimoto and Dice similarity coefficients (based on MACCS or Morgan fingerprints), the target compound shows moderate similarity (0.50–0.70) to analogues like I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) and I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) .

Compound Molecular Formula Similarity (Tanimoto) Key Structural Feature
Target Compound C₃₀H₂₅N₃O₆S 1.00 (Reference) Quinazolinone + dioxin + thioacetamido
CAS 932457-66-4 C₂₅H₂₀ClN₃O₄ 0.65 Chloro-phenyl quinazolinone
CAS 1219347-89-3 C₂₈H₂₅N₃O₆ 0.58 Tetrahydroquinoxaline + p-tolyloxy
I-6373 C₂₂H₂₀N₂O₃S 0.71 Isoxazole + phenethylthio

Bioactivity and Structure-Activity Relationships (SAR)

  • Quinazolinone Derivatives: Compounds with electron-withdrawing groups (e.g., chloro in CAS 932457-66-4) show enhanced kinase inhibition but reduced solubility .
  • Dioxin-Methyl Substitution : The 2,3-dihydrobenzo[b][1,4]dioxin group in the target compound likely improves membrane permeability due to its lipophilic character .
  • Thioether Linkers : Compared to oxygen-based linkers (e.g., ), thioether-containing analogues exhibit prolonged half-lives in metabolic assays .

Research Findings and Implications

Synthetic Accessibility : The target compound’s synthesis requires multi-step protocols involving cesium carbonate-mediated coupling (similar to ) and protection/deprotection of reactive groups, which complicates scalability .

Analogues with smaller substituents (e.g., CAS 932457-66-4) may fare better .

Target Selectivity: The dioxin-methyl group may confer selectivity for lipid-rich enzyme pockets, distinguishing it from simpler quinazolinones .

Q & A

Q. Table 1. Key Synthesis Parameters for Quinazolinone Core

ParameterOptimal ConditionReference
SolventDMSO
Reaction Time18 hours (reflux)
Crystallization SolventWater-Ethanol (1:1)
Yield65%

Q. Table 2. Common Analytical Techniques for Structural Validation

TechniqueFunctional Group AnalyzedReference
1H^1H-NMRDihydrobenzo[b][1,4]dioxin CH2_2
IRC=O (1690–1750 cm1^{-1})
X-ray DiffractionCrystal packing and conformation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.